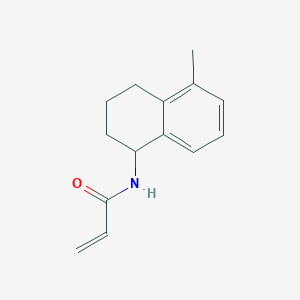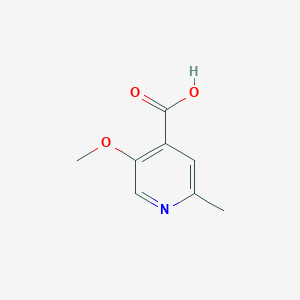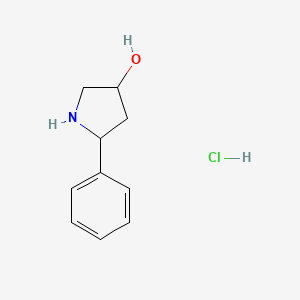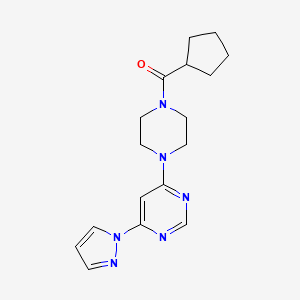![molecular formula C23H21N3OS B2703159 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide CAS No. 863594-04-1](/img/structure/B2703159.png)
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide” is a complex organic compound. It is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound containing nitrogen and sulfur .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide” can be complex, given the presence of multiple functional groups. The compound’s reactivity would be influenced by factors such as the electron-donating or withdrawing nature of the substituents, steric hindrance, and the solvent used .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the solubility can be assessed using various solvents .Aplicaciones Científicas De Investigación
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold, present in our compound, exhibits high antitumor activity . Researchers have identified its potential as a scaffold for designing novel anticancer drugs. The structural similarity to purine allows for modifications, optimizing ligand-receptor interactions.
Anti-Inflammatory Effects
Studies have highlighted the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. Our compound’s 2-substituted form may contribute to reducing inflammation, making it relevant in pharmaceutical research .
Potential as Neuropeptide Ligands
Thiazole analogs, like our compound, can serve as ligands for neuropeptides. These interactions play crucial roles in neural signaling and regulation . Investigating their binding affinity and selectivity could lead to therapeutic breakthroughs.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 inhibitors are valuable in cancer therapy. Thiazolo[3,2-a]pyrimidine derivatives, due to their active methylene group, may offer potential as PARP-1 inhibitors . Further exploration is warranted.
Aggregation Factor Inhibition
Our compound’s pharmacological profile includes inhibiting the aggregation factor of human platelets . Understanding its mechanism of action could contribute to cardiovascular drug development.
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide is a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide interacts with PI3K, inhibiting its activity . The compound’s core structure is directly involved in binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide affects various downstream pathways. PI3K is involved in the AKT/mTOR pathway, which regulates cell cycle progression and growth . By inhibiting PI3K, this compound can potentially disrupt these processes, leading to inhibited cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide’s action primarily involve the inhibition of PI3K and the disruption of downstream cellular processes. This can lead to the inhibition of cancer cell growth and proliferation .
Action Environment
Like all drugs, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-12-13-18(22-26-19-10-6-14-24-23(19)28-22)15-20(16)25-21(27)11-5-9-17-7-3-2-4-8-17/h2-4,6-8,10,12-15H,5,9,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBVYQQLLARLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane](/img/structure/B2703085.png)
![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2703086.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)


![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)